1-[4-(Ethylamino)-2-oxo-2H-chromen-3-YL]-3-(propan-2-YL)urea
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Overview
Description
1-[4-(Ethylamino)-2-oxo-2H-chromen-3-YL]-3-(propan-2-YL)urea is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-[4-(Ethylamino)-2-oxo-2H-chromen-3-YL]-3-(propan-2-YL)urea involves several steps. One common synthetic route includes the reaction of 4-ethylamino-2-oxo-2H-chromene-3-carboxylic acid with isopropyl isocyanate under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the formation of the urea linkage .
Chemical Reactions Analysis
1-[4-(Ethylamino)-2-oxo-2H-chromen-3-YL]-3-(propan-2-YL)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1-[4-(Ethylamino)-2-oxo-2H-chromen-3-YL]-3-(propan-2-YL)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-[4-(Ethylamino)-2-oxo-2H-chromen-3-YL]-3-(propan-2-YL)urea involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
1-[4-(Ethylamino)-2-oxo-2H-chromen-3-YL]-3-(propan-2-YL)urea can be compared with other chromen-2-one derivatives, such as:
4-Hydroxy-2-quinolones: These compounds also exhibit diverse biological activities and are used in drug research and development.
Coumarin derivatives: Similar to this compound, coumarin derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties.
The uniqueness of this compound lies in its specific structural features and the presence of the ethylamino and isopropyl groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-(ethylamino)-2-oxochromen-3-yl]-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-4-16-12-10-7-5-6-8-11(10)21-14(19)13(12)18-15(20)17-9(2)3/h5-9,16H,4H2,1-3H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQNLNKIGYYARS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C(=O)OC2=CC=CC=C21)NC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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